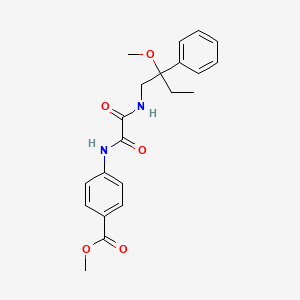

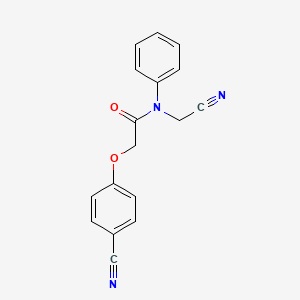

Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate, also known as MPAOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAOB belongs to the class of amide derivatives and is known for its anti-inflammatory and anti-tumor properties.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

One area of application for this compound involves chemical synthesis processes aimed at forming heterocyclic compounds. In a study by Ukrainets et al. (2014), Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was used in cyclization reactions with bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength used. This reaction underscores the compound's utility in synthesizing complex heterocyclic structures, which are pivotal in medicinal chemistry and material science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Photopolymerization Studies

In the realm of polymer science, the compound has found applications in nitroxide-mediated photopolymerization processes. Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from a similar molecular backbone. This compound acted as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. The study highlighted significant photophysical and photochemical property changes, suggesting potential applications in designing light-responsive polymer systems (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Iron-Catalyzed Benzylation

Research by Kischel et al. (2007) demonstrated the compound's relevance in iron-catalyzed benzylation reactions. They explored how various CH-acidic 1,3-dicarbonyl compounds, including methyl 3-acetamidobut-2-enoate, could react with benzylic alcohols to yield 2-benzylated products efficiently. The study highlighted the utility of inexpensive iron chloride hexahydrate as a catalyst in these reactions, opening avenues for cost-effective synthetic methodologies in organic chemistry (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).

Liquid Crystalline Behaviors

Al-Obaidy et al. (2021) investigated the synthesis and liquid crystalline behaviors of double Schiff bases containing the ester linkage as a central core, derived from structures similar to Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate. Their study provided insights into how different substituents and alkoxy chain lengths affect the mesophases' stability and transition temperatures, contributing valuable knowledge to the field of liquid crystal technology (Al-Obaidy, Tomi, & Abdulqader, 2021).

properties

IUPAC Name |

methyl 4-[[2-[(2-methoxy-2-phenylbutyl)amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-4-21(28-3,16-8-6-5-7-9-16)14-22-18(24)19(25)23-17-12-10-15(11-13-17)20(26)27-2/h5-13H,4,14H2,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANYSQGQGLCZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one](/img/structure/B2961098.png)

![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)

![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)

![N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961112.png)

![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)

![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)

![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)